Methyl 3-cyano-4-ethoxybenzoate
Description
Methyl 3-cyano-4-ethoxybenzoate is an aromatic ester featuring a cyano (-CN) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 4-position of the benzene ring. This analysis focuses on comparing it with structurally related compounds to infer key characteristics.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-cyano-4-ethoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-3-15-10-5-4-8(11(13)14-2)6-9(10)7-12/h4-6H,3H2,1-2H3 |
InChI Key |
QROOLSGRAPIRGK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)C#N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : The ethoxy group’s larger size (vs. methoxy or hydroxy) may reduce solubility in polar solvents but enhance lipophilicity.
- Positional Isomerism : Substituent positions significantly affect reactivity. For example, the corrected structure in highlights how misassignment of substituent positions can alter compound classification.
Physicochemical Properties
While direct data for this compound are absent, inferences can be drawn from analogs:
- Solubility: Ethoxy groups generally enhance lipid solubility compared to hydroxy or methoxy substituents. The cyano group may reduce water solubility relative to formamido derivatives .
- Stability: Electron-withdrawing cyano groups could increase resistance to hydrolysis compared to esters with electron-donating substituents.
- Spectroscopic Signatures : Similar compounds (e.g., methyl shikimate in ) are characterized via ¹H/¹³C NMR and FTIR, suggesting analogous techniques apply to the target compound.
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